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A Spectroscopic Comparison of Iron Pentacarbonyl
and Its Substitution Derivatives
This guide provides a detailed spectroscopic comparison of iron pentacarbonyl, Fe(CO)₅, and

its common substitution derivatives, focusing on data obtained from Infrared (IR), ¹³C Nuclear

Magnetic Resonance (NMR), and Mössbauer spectroscopy. The substitution of one or more

carbonyl (CO) ligands with other Lewis bases, such as phosphines (e.g., PPh₃), significantly

alters the electronic and structural properties of the complex, changes which are readily

observable through these spectroscopic techniques.

Infrared (IR) Spectroscopy: Probing the C-O Bond
Strength
Infrared spectroscopy is a powerful tool for studying metal carbonyl complexes. The stretching

frequencies of the carbonyl ligands (ν(CO)) are particularly sensitive to the electronic

environment of the metal center. In iron pentacarbonyl and its derivatives, the primary

bonding interaction involves σ-donation from the CO ligand to the iron center and π-back-

donation from the iron d-orbitals into the antibonding π* orbitals of the CO ligand.

The extent of this π-back-donation directly influences the C-O bond strength and,

consequently, its IR stretching frequency. When a CO ligand is replaced by a ligand that is a

stronger σ-donor and/or a weaker π-acceptor (like triphenylphosphine, PPh₃), the electron

density on the iron center increases.[1] This increased electron density is delocalized onto the
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remaining CO ligands via enhanced π-back-donation.[1][2] This populates the π* antibonding

orbitals of the CO, weakening the carbon-oxygen triple bond and causing a shift of the ν(CO)

bands to lower wavenumbers (a "redshift").[2]

Iron pentacarbonyl itself has a trigonal bipyramidal structure and exhibits two characteristic

intense ν(CO) bands in its IR spectrum.[3] Upon substitution, the number and position of these

bands change, reflecting the new molecular symmetry and electronic environment. For

example, the substitution to form Fe(CO)₃(PPh₃)₂ results in new bands at significantly lower

frequencies.[1][2]

Table 1: Comparison of Carbonyl Stretching Frequencies (ν(CO))

Compound ν(CO) bands (cm⁻¹)

Fe(CO)₅ ~2025, 2000

Fe(CO)₄(PPh₃) 2055, 1978, 1943

Fe(CO)₃(PPh₃)₂ ~1944, 1886, 1881

Note: Values are approximate and can vary with the solvent or physical state (gas, liquid, solid).

Data sourced from[1][2].

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
Observing Ligand Dynamics
¹³C NMR spectroscopy provides valuable information on the chemical environment and

dynamic behavior of the carbonyl ligands.

Iron Pentacarbonyl (Fe(CO)₅): In its trigonal bipyramidal structure, Fe(CO)₅ has two distinct

types of carbonyl ligands: two axial and three equatorial. However, at room temperature, it

undergoes a rapid intramolecular exchange process known as Berry pseudorotation, which

interchanges the axial and equatorial carbonyls.[4] This fluxional behavior is fast on the NMR

timescale, resulting in the observation of only a single, sharp resonance for all five carbonyl

carbons.[4] At very low temperatures (e.g., -170°C), this exchange can be "frozen out," and

two distinct peaks for the axial and equatorial environments become visible.[5]
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Substitution Derivatives: The substitution of a CO ligand with a ligand 'L' breaks the high

symmetry of the parent molecule. This renders the remaining carbonyl ligands chemically

inequivalent, leading to the appearance of multiple resonances in the ¹³C NMR spectrum,

even at room temperature. The chemical shifts of these signals are influenced by the

electronic properties of the substituting ligand.

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ)

Compound
Carbonyl ¹³C Chemical
Shift (δ, ppm)

Comments

Fe(CO)₅ ~211

Single peak at room

temperature due to fluxionality.

[4]

Fe(CO)₄(PPh₃) 216.7, 215.3
Multiple signals due to reduced

symmetry.

Fe(CO)₃(PPh₃)₂ ~218 (trans isomer)

A single resonance is expected

for the trans isomer where all

COs are equatorial.

Note: Chemical shifts are approximate and depend on the solvent and reference standard.

⁵⁷Fe Mössbauer Spectroscopy: A Window into the Iron
Nucleus
⁵⁷Fe Mössbauer spectroscopy is a nuclear technique that probes the immediate electronic

environment of the iron nucleus. It provides two key parameters:

Isomer Shift (δ): This parameter is proportional to the s-electron density at the iron nucleus.

Changes in the σ-donation and π-back-donation capabilities of the ligands alter the shielding

of the s-orbitals and thus change the isomer shift. Substitution of a CO ligand with a stronger

σ-donor like a phosphine generally increases the electron density at the iron, leading to a

more negative (or less positive) isomer shift.
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Quadrupole Splitting (ΔE_Q): This arises from the interaction between the nuclear

quadrupole moment of the ⁵⁷Fe nucleus and an asymmetric electric field gradient. A non-

zero quadrupole splitting indicates a deviation from cubic symmetry at the iron nucleus.

While Fe(CO)₅ has a non-cubic trigonal bipyramidal geometry and thus a significant

quadrupole splitting, substitution further alters the symmetry and the magnitude of this

splitting.[6]

Table 3: Comparison of ⁵⁷Fe Mössbauer Spectroscopic Data

Compound Isomer Shift (δ, mm/s)
Quadrupole Splitting
(ΔE_Q, mm/s)

Fe(CO)₅ -0.16 2.57

Fe(CO)₄(PPh₃) -0.21 2.87

Fe(CO)₃(PPh₃)₂ -0.25 3.05

Note: Isomer shifts are relative to sodium nitroprusside. Data is illustrative and sourced from

literature principles.[6]

Experimental Protocols
The following are generalized methodologies for the spectroscopic analysis of iron carbonyl

compounds, which are typically air- and moisture-sensitive.

Infrared Spectroscopy (Solution)
Sample Preparation: Inside a glovebox or using Schlenk line techniques, dissolve a small

amount (~1-5 mg) of the iron carbonyl complex in an appropriate anhydrous IR-grade solvent

(e.g., hexane, dichloromethane, THF) in a small vial. The solvent must be transparent in the

region of interest (typically 2200-1700 cm⁻¹).

Cell Assembly: Assemble a liquid IR cell (e.g., CaF₂ or NaCl plates) with an appropriate path

length (e.g., 0.1-1.0 mm).

Data Acquisition: Transfer the sample solution into the sealed IR cell via a gas-tight syringe.

Place the cell in the spectrophotometer. Record a background spectrum of the pure solvent

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.osti.gov/biblio/4734442
https://www.osti.gov/biblio/4734442
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


first. Then, acquire the sample spectrum.

Processing: Subtract the solvent background from the sample spectrum to obtain the final

spectrum of the compound.

¹³C NMR Spectroscopy
Sample Preparation: In a glovebox, accurately weigh a sample of the complex (typically 5-20

mg) and dissolve it in a suitable deuterated solvent (e.g., C₆D₆, CD₂Cl₂, THF-d₈) that has

been thoroughly dried and degassed.

Tube Sealing: Transfer the solution to an NMR tube. The tube should be sealed with a tight-

fitting cap and wrapped with paraffin film, or preferably, flame-sealed under vacuum for long-

term or variable-temperature experiments.

Data Acquisition: Insert the tube into the NMR spectrometer. Acquire the ¹³C NMR spectrum

using appropriate parameters (e.g., pulse sequence, acquisition time, relaxation delay). A

proton-decoupled sequence is standard.

Processing: Process the raw data (Fourier transform, phase correction, baseline correction)

and reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

⁵⁷Fe Mössbauer Spectroscopy
Sample Preparation: The sample should be a solid powder. Inside a glovebox, finely grind

the crystalline sample and place it into a sample holder (e.g., a Delrin cup). The amount of

sample required depends on the iron content and enrichment, but typically 50-100 mg is

sufficient for natural abundance iron.

Cryogenics: Mount the sealed sample holder onto the cold finger of a cryostat (e.g., a liquid

helium or closed-cycle helium cryostat). Data is typically collected at low temperatures (e.g.,

77 K) to increase the recoil-free fraction.

Data Acquisition: The sample is exposed to a gamma-ray source (typically ⁵⁷Co). The

velocity of the source is varied, and the gamma-ray transmission through the sample is
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measured as a function of this velocity. Data is collected over a period of several hours to

days to achieve an adequate signal-to-noise ratio.

Data Analysis: The resulting spectrum (a plot of transmission vs. velocity) is fitted with

Lorentzian lineshapes to extract the isomer shift (δ) and quadrupole splitting (ΔE_Q).

Visualized Workflow: From Synthesis to
Characterization
The following diagram illustrates the logical workflow for the comparative study of iron
pentacarbonyl derivatives.
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Caption: Workflow for the synthesis and spectroscopic characterization of iron carbonyl

derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b077669?utm_src=pdf-custom-synthesis
http://web.uvic.ca/~mcindoe/423/answers3.pdf
https://homework.study.com/explanation/ongoing-from-fe-co-5-to-fe-co-3-pph-3-2-absorptions-in-the-ir-spectrum-at-2025.html
https://en.wikipedia.org/wiki/Iron_pentacarbonyl
https://www.chemeurope.com/en/encyclopedia/Iron_pentacarbonyl.html
https://www.chegg.com/homework-help/questions-and-answers/low-temperature-nmr-13c-spectrum-fe-co-5-consists-two-distinct-peaks-temperature-raised-si-q6272013
https://www.osti.gov/biblio/4734442
https://www.osti.gov/biblio/4734442
https://www.benchchem.com/product/b077669#spectroscopic-comparison-of-iron-pentacarbonyl-with-its-substitution-derivatives
https://www.benchchem.com/product/b077669#spectroscopic-comparison-of-iron-pentacarbonyl-with-its-substitution-derivatives
https://www.benchchem.com/product/b077669#spectroscopic-comparison-of-iron-pentacarbonyl-with-its-substitution-derivatives
https://www.benchchem.com/product/b077669#spectroscopic-comparison-of-iron-pentacarbonyl-with-its-substitution-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b077669?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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